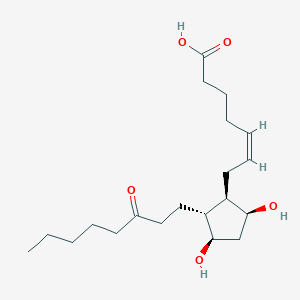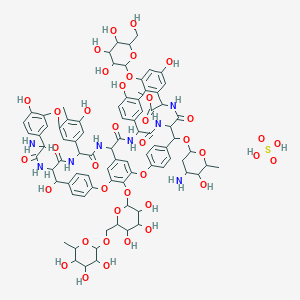
Ethyl acetamidoacetate
説明
Ethyl acetamidoacetate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
特性
IUPAC Name |
ethyl 2-acetamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDTBHJFINMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172542 | |
| Record name | Ethylaceturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1906-82-7 | |
| Record name | Ethyl acetamidoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1906-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylaceturate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylaceturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-acetylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is known about the conformational flexibility of ethyl acetamidoacetate?
A1: this compound exhibits conformational flexibility, adopting different shapes in space. Research using Fourier-transform microwave spectroscopy identified two primary conformers in a molecular beam. [] These conformers differ in the arrangement of their atoms around single bonds. One conformer exists in an all-trans configuration, belonging to the CS point group, while the higher-energy conformer has C1 symmetry. [] This flexibility is crucial as it influences the molecule's interactions and properties.
Q2: How was the conformational analysis of this compound performed?
A2: Researchers utilized rotational spectroscopy in a molecular beam and advanced theoretical fitting procedures to analyze the conformational landscape of this compound. [] Specifically, they measured the rotational spectra of two conformers using a Fourier-transform microwave spectrometer. [] The observed splittings in the spectrum, arising from the internal rotation of the acetyl methyl group, provided insights into the molecule's structure and energetics. [] By analyzing these spectral features, researchers determined the methyl group's orientation within each conformer, ultimately identifying the conformational forms and obtaining key parameters like torsional barriers. [] This approach provided valuable information about the molecule's preferred shapes and their relative energies.
Q3: Has this compound been explored in heterogeneous catalysis?
A3: While this compound itself hasn’t been widely studied as a catalyst, its derivatives have shown promise. For example, research highlights the use of biquaternary ammonium salts, which share structural similarities with this compound, to immobilize copper nanoparticles on montmorillonite. [] This approach led to the development of a highly active and stable heterogeneous catalyst (Cu-Q-MMT) for synthesizing indole-2-carboxylic esters. []
Q4: What makes the Cu-Q-MMT catalyst significant?
A4: The Cu-Q-MMT catalyst demonstrates high activity and stability in catalyzing a cascade reaction to produce indole-2-carboxylic esters from ortho-bromobenzaldehydes and this compound. [] Notably, it even facilitates reactions with typically less reactive chlorobenzaldehydes, highlighting its efficiency. [] The catalyst’s remarkable performance is attributed to the synergistic interplay between the biquaternary ammonium salts, copper nanoparticles, and the unique structure of montmorillonite. [] This research suggests the potential of designing novel catalysts inspired by the structure of this compound and its derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)










